REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[F:9][C:10]([F:20])([F:19])[O:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.S(=O)(=O)(O)O>C(O)(=O)C.O>[I:1][C:14]1[CH:13]=[C:12]([O:11][C:10]([F:19])([F:20])[F:9])[CH:17]=[CH:16][C:15]=1[OH:18]
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The pale brown suspension was stirred at room temperature under nitrogen for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
Organic extract
|
Type
|
WASH
|
Details
|
was washed with water, saturated aqueous sodium thiosulphate solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
The resulting suspension was left
|
Type
|
WAIT
|
Details
|
to stand for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
before filtering through a short pad of silica gel eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC(=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |